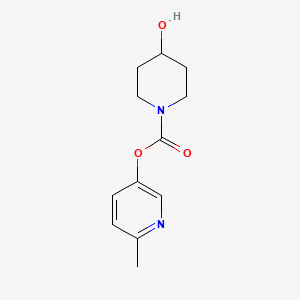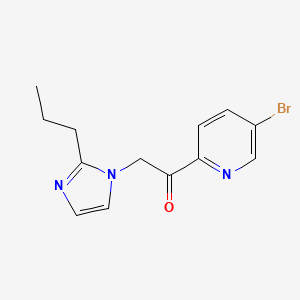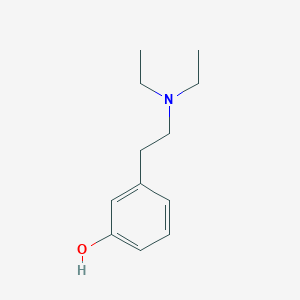
3-(2-(Diethylamino)ethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Diethylamino)ethyl)phenol is an organic compound with the molecular formula C12H19NO. It is a phenol derivative where the phenol group is substituted with a diethylaminoethyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)phenol typically involves the reaction of resorcinol with diethylamine under specific conditions. One method involves heating resorcinol with diethylamine in the presence of a catalyst at elevated temperatures. The reaction is carried out in an autoclave at around 200°C, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Diethylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-(Diethylamino)ethyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-(Diethylamino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and proteins, affecting their activity. The diethylaminoethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diethylamino)phenol
- N,N-Diethyl-3-aminophenol
- N,N-Diethyl-3-hydroxyaniline
Uniqueness
3-(2-(Diethylamino)ethyl)phenol is unique due to the presence of the diethylaminoethyl group, which imparts specific chemical and physical properties. This substitution enhances its reactivity and solubility compared to other similar phenol derivatives .
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)9-8-11-6-5-7-12(14)10-11/h5-7,10,14H,3-4,8-9H2,1-2H3 |
Clave InChI |
YYVUAQURLKVSID-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
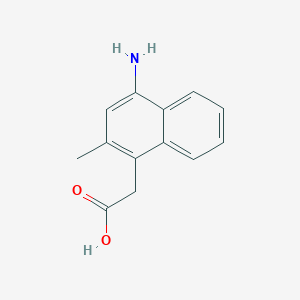
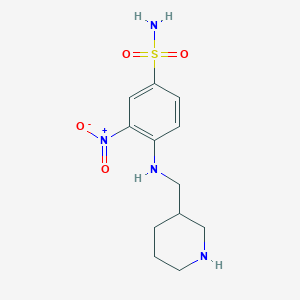

![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
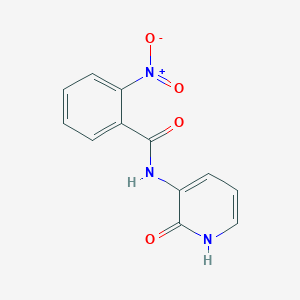
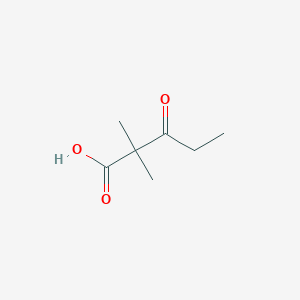
![2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)
![tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
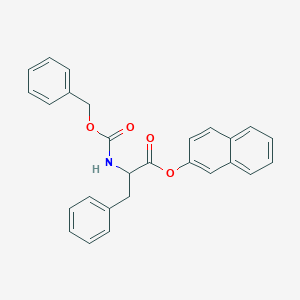
![4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)
